![molecular formula C14H20N2O B13508844 1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
1-[4-(4-Morpholinyl)phenyl]cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine is an organic compound with the molecular formula C14H20N2O. This compound features a cyclobutane ring attached to a phenyl group, which is further substituted with a morpholine ring. The presence of both the cyclobutane and morpholine rings makes this compound structurally unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Introduction of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving appropriate halogenated precursors.
Industrial Production Methods: Industrial production of 1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl and morpholine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated reagents and catalysts like palladium or copper can facilitate substitution reactions.
Major Products:
Oxidation Products: Oxides, imines, or nitroso compounds.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2-(morpholin-4-yl)cyclobutan-1-amine
- 1-[4-(4-morpholinyl)phenyl]-1-butanone
Comparison: 1-[4-(morpholin-4-yl)phenyl]cyclobutan-1-amine is unique due to the presence of both the cyclobutane and morpholine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-(4-morpholin-4-ylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C14H20N2O/c15-14(6-1-7-14)12-2-4-13(5-3-12)16-8-10-17-11-9-16/h2-5H,1,6-11,15H2 |
Clé InChI |
BBNBZCDPNOVEIX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC=C(C=C2)N3CCOCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


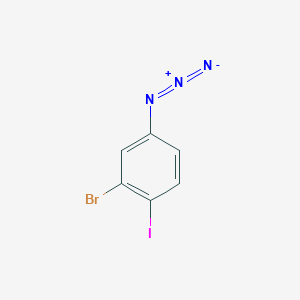
![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
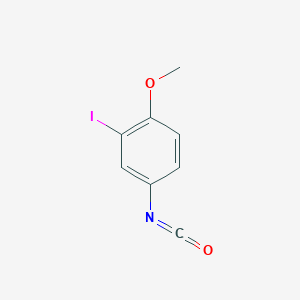
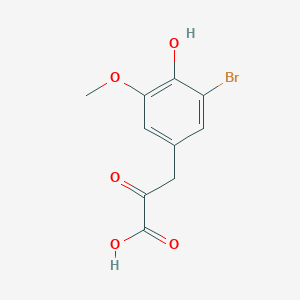
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
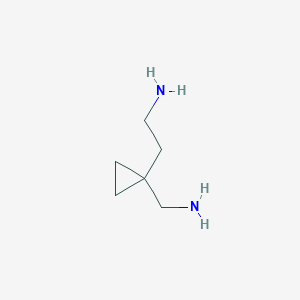

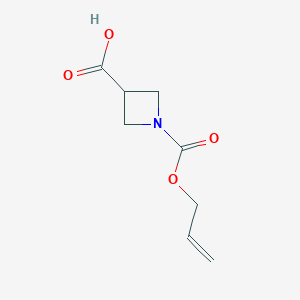
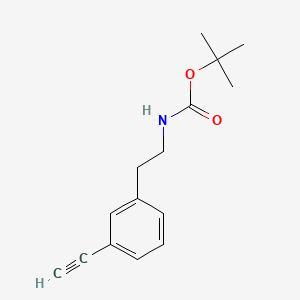
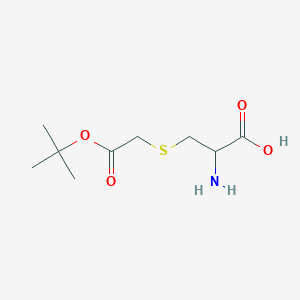
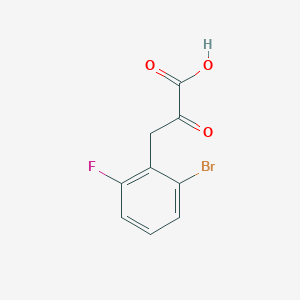
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
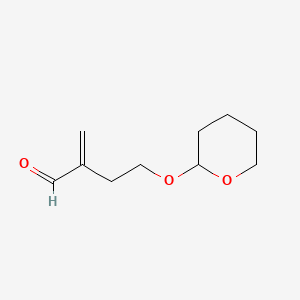
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)
